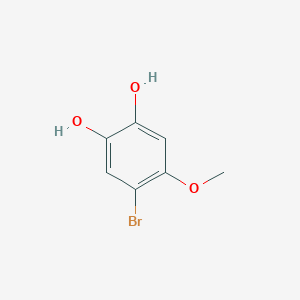
4-Bromo-5-methoxy-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7BrO3 It is a derivative of benzenediol, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-1,2-benzenediol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-methoxy-1,2-benzenediol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: 5-Methoxy-1,2-benzenediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methoxy-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the insulin signaling pathway .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5-dihydroxybenzyl-1,2-benzenediol: Another brominated benzenediol with similar inhibitory activity against PTP1B.
5-Methoxy-1,2-benzenediol: Lacks the bromine atom but shares the methoxy and dihydroxy functionalities.
4-Bromo-1,2-benzenediol: Similar structure but lacks the methoxy group.
Uniqueness
4-Bromo-5-methoxy-1,2-benzenediol is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
4-bromo-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3 |
InChI Key |
KEBZVJOADUWFBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


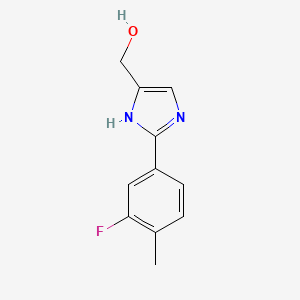

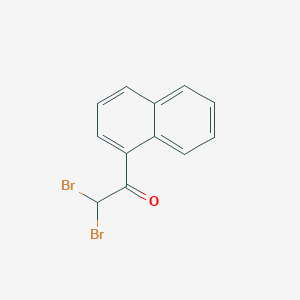
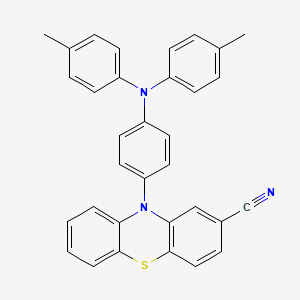
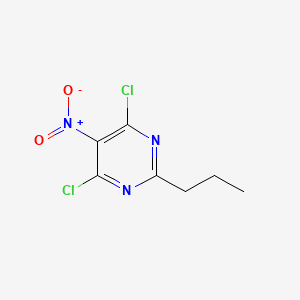
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
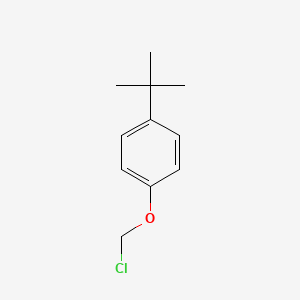
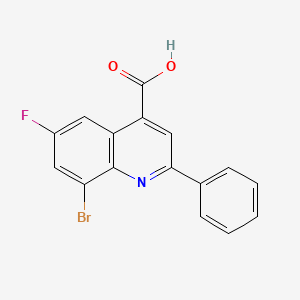
![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
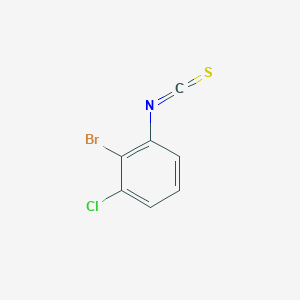
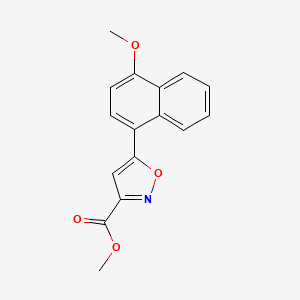

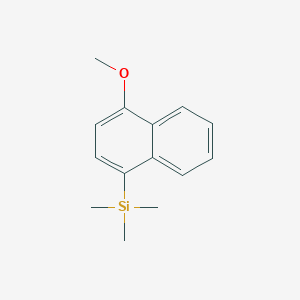
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)
